4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate
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Overview
Description
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
The synthesis of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the 2,6-dichlorobenzenecarboxylate moiety: This can be done through esterification or other suitable coupling reactions.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions of the dichlorobenzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate include:
4,6-Dimethyl-2-pyridinyl 2,6-dichlorobenzenecarboxylate: Lacks the phenylsulfonyl group.
3-(Phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate: Lacks the dimethyl groups.
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl benzoate: Has a different carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,6-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO4S/c1-12-11-13(2)23-19(18(12)28(25,26)14-7-4-3-5-8-14)27-20(24)17-15(21)9-6-10-16(17)22/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMIZQNWFFWTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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